

physical characteristics of 1,5-bis(4-bromophenoxy)pentane

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Compound of Interest

Compound Name: 1,5-Bis(4-bromophenoxy)pentane

Cat. No.: B046976

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An In-depth Technical Guide to the Physical Characteristics of 1,5-bis(4-bromophenoxy)pentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **1,5-bis(4-bromophenoxy)pentane**, a halogenated organic compound with potential applications in materials science and as a synthetic intermediate. This document consolidates available data on its physical characteristics, predicted spectroscopic information, and a plausible experimental protocol for its synthesis.

Core Physical Characteristics

Quantitative data for **1,5-bis(4-bromophenoxy)pentane** is limited in publicly accessible literature. The following table summarizes key calculated and experimentally determined (where available) physical properties.

Property	Value	Source
CAS Number	117499-24-8	Chemical Abstract Service
Molecular Formula	C ₁₇ H ₁₈ Br ₂ O ₂	-
Molecular Weight	414.13 g/mol	Calculated
Exact Mass	411.96734 u	Calculated
Monoisotopic Mass	411.96735 g/mol	Calculated
Topological Polar Surface Area	18.5 Å ²	Calculated
Complexity	234	Calculated
Hydrogen Bond Donors	0	Calculated
Hydrogen Bond Acceptors	2	Calculated
Rotatable Bond Count	8	Calculated
XLogP3	6	Calculated

Note: Experimental values for melting point, boiling point, and solubility are not readily available in the surveyed scientific literature. These properties would need to be determined empirically.

Experimental Protocols

A standard and effective method for the synthesis of **1,5-bis(4-bromophenoxy)pentane** is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a dihaloalkane by a phenoxide.

Synthesis of 1,5-bis(4-bromophenoxy)pentane

Reaction: 2-(4-bromophenol) + 1,5-dibromopentane → **1,5-bis(4-bromophenoxy)pentane** + 2HBr

Materials:

- 4-bromophenol

- 1,5-dibromopentane
- Sodium hydroxide (NaOH) or Potassium Carbonate (K_2CO_3) as a base
- A suitable solvent such as Acetone, Dimethylformamide (DMF), or Acetonitrile
- Distilled water
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4) for drying
- Organic extraction solvent (e.g., diethyl ether or dichloromethane)

Procedure:

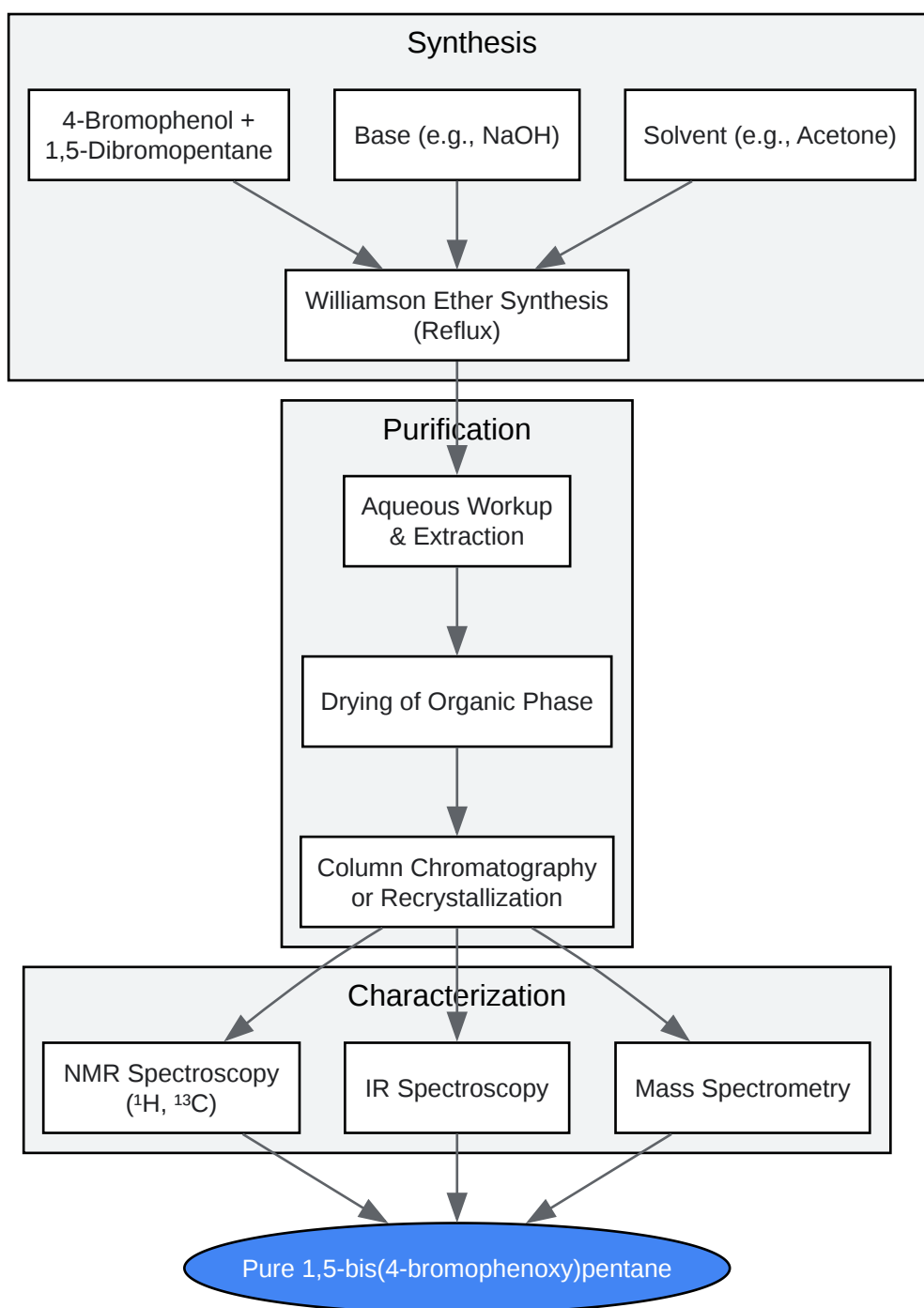
- Preparation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromophenol in the chosen solvent.
- Add a stoichiometric equivalent of a base (e.g., NaOH or K_2CO_3) to the solution to deprotonate the phenol and form the sodium or potassium 4-bromophenoxide in situ.
- Addition of the Alkyl Halide: To the stirred solution of the phenoxide, add 0.5 molar equivalents of 1,5-dibromopentane dropwise at room temperature.
- Reaction: Heat the reaction mixture to reflux and maintain it for several hours (typically 4-24 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, remove it by filtration.
- Quench the reaction mixture with water and transfer it to a separatory funnel.
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
- Combine the organic extracts and wash them with brine.
- Dry the organic layer over anhydrous $MgSO_4$ or Na_2SO_4 .

- Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.
- The crude **1,5-bis(4-bromophenoxy)pentane** can be further purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Mandatory Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of **1,5-bis(4-bromophenoxy)pentane**.

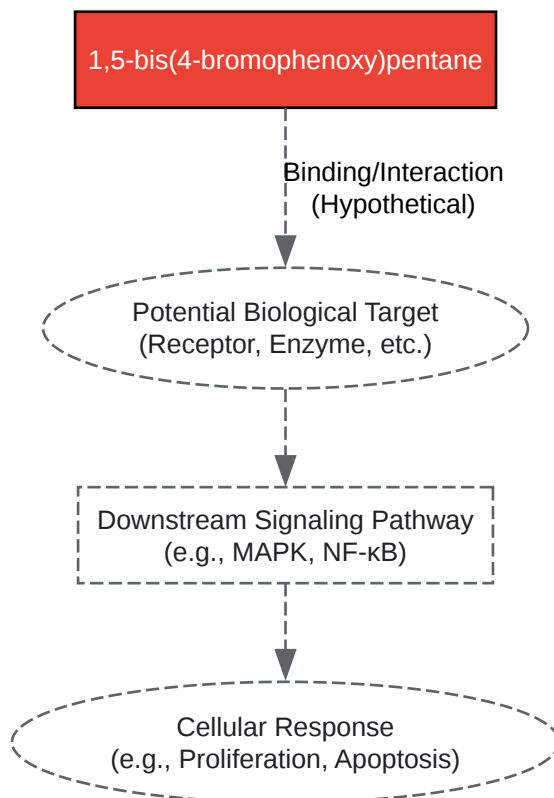


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Caption: Workflow for the synthesis and characterization of **1,5-bis(4-bromophenoxy)pentane**.

Proposed Signaling Pathway Involvement

There is currently no scientific literature available that describes the involvement of **1,5-bis(4-bromophenoxy)pentane** in any specific biological signaling pathways. As a synthetic intermediate, its primary role is in the construction of more complex molecules that may have biological activity. Should this molecule be investigated for its biological effects, a logical starting point would be to assess its interaction with pathways commonly affected by halogenated aromatic compounds.



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Caption: Hypothetical interaction of **1,5-bis(4-bromophenoxy)pentane** with a biological pathway.

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